molecular formula C64H100O31 B192434 Soyasaponin Aa CAS No. 117230-33-8

Soyasaponin Aa

Cat. No. B192434
M. Wt: 1365.5 g/mol
InChI Key: KBGJRGWLUHSDLW-UHFFFAOYSA-N
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Description

Soyasaponin Aa is a structurally complex oleanane triterpenoid primarily found in soybeans . It has diverse biological properties and is usually glycosylated, which gives rise to a wide diversity of structures and functions .


Synthesis Analysis

The biosynthesis of Soyasaponin Aa involves several genes, including CYP72A69 and UGT73F4 . The accumulation patterns of Soyasaponin Aa were found to be different in the Sojeongja and Haepum cultivars of soybean . The UGT73F4 gene could be responsible for the biosynthesis of Soyasaponin Aa in the Socheongja cultivar .


Chemical Reactions Analysis

Soyasaponin Aa and Ab contents were analyzed with a reverse-phase UHPLC (Dionex Ultimate 3000, Thermo Fisher Sci.) equipped with an Acclaim ™ RSLC Polar Advangate II (2.2 μm 120 Å 2.1 × 150 mm) column . The mobile phases were 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B) .

Scientific Research Applications

  • Plant Biotechnology

    • Soyasaponin Aa is a compound found in soybeans and other legumes. It’s biosynthesized by specific genes in soybean cultivars . The UGT73F4 gene could be responsible for the biosynthesis of soyasaponin Aa .
    • The accumulation patterns of soyasaponin Aa were found to be different in different soybean cultivars . This knowledge can be used to improve the commercial properties of soyasaponin in soybean cultivars .
  • Cancer Research

    • Soyasaponin I, a group B soyasaponin, has been reported to have anti-colon cancer activity . It was found to inhibit the proliferation of colon cancer cell lines HCT116 and LoVo .
    • The potential targets of Soyasaponin I on colon cancer were obtained by network pharmacology analysis . A total of 45 differential metabolites were identified by metabolomics analysis .
  • Pharmaceutical Research

    • Soyasaponins A1 and A2 have been shown to exert anti-atherosclerotic functionalities by decreasing hypercholesterolemia and inflammation in high fat diet-fed ApoE−/− mice .
    • They decreased the plaque ratio in the aortic root and innominate artery but not in the entire aorta . In serum, Soyasaponin A1 reduced TG, TC, and LDL-C but increased HDL-C; Soyasaponin A2 decreased TC, TG, and LDL-C but did not affect HDL-C .
  • Microbiology

    • Soyasaponins in legume root exudates promote the growth of beneficial microbes associated with root nodulation and nitrogen fixation in the rhizosphere .
  • Nutrition Science

    • Soyasaponins are considered to be effective for anti-carcinogenic, anti-inflammatory, cardio-protective properties, and menopausal symptoms .
    • The useful components of soybean sprouts are enhanced by germination, which is dependent on both internal and external cues .
  • Biochemistry

    • Soyasaponins are derived from the MVA pathway in the cytoplasm of plant cells .
    • BAS1 catalyzes the formation of β-amyrin. CYP93E1, CYP72A61, and CYP72A69 then catalyze the consecutive .
  • Stress Resistance in Plants

    • Soyasaponin contents were found to be altered under several abiotic stress conditions . This suggests that soyasaponins, including Soyasaponin Aa, could play a role in the plant’s response to stress .
  • Transport Biology

    • A study found that the GmMATE100 gene is involved in the transport of soyasaponin from the cytosol into the vacuole in soybean plants . This could have implications for the storage and distribution of soyasaponin Aa within the plant .
  • Evolutionary Biology

    • Research on the phylogenetic relationships of putative biosynthetic enzymes among multiple pulse species provides a glimpse of the evolutionary routes and functional diversification of saponin biosynthetic enzymes . This could include enzymes involved in the biosynthesis of Soyasaponin Aa .
  • Metabolic Engineering

    • Given the diverse functional properties and biological activities of saponins, redirecting metabolic fluxes to control the saponin levels and produce desired saponins would be an effective approach to improve the nutritional and sensory quality of the pulses . This could potentially involve the manipulation of Soyasaponin Aa levels .
  • Health and Nutrition

    • Pulses, which contain an array of phytochemicals including soyasaponins, provide a rich source of protein, fiber, minerals and vitamins . They also offer a healthy diet of low glycemic index that is cholesterol-free and gluten-free .
  • Cardiovascular Health

    • Soyasaponins A1 and A2 have been shown to exert anti-atherosclerotic functionalities by decreasing hypercholesterolemia and inflammation in high fat diet-fed ApoE−/− mice .
    • They decreased the plaque ratio in the aortic root and innominate artery but not in the entire aorta . In serum, Soyasaponin A1 reduced TG, TC, and LDL-C but increased HDL-C; Soyasaponin A2 decreased TC, TG, and LDL-C but did not affect HDL-C .
  • Inflammation Reduction

    • Soyasaponin A1 and A2 have been found to reduce inflammation by downregulating MyD88 expression .
    • They significantly decreased the TRAF6 levels and reduced the activation of NF-κB .
  • Genetic Engineering

    • The UGT73F4 gene could be responsible for the biosynthesis of soyasaponin Aa .
    • This knowledge can be used to improve the commercial properties of soyasaponin in soybean cultivars .
  • Nutritional Enhancement

    • The useful components of soybean sprouts, including soyasaponins, are enhanced by germination .
    • This is dependent on both internal and external cues .

Safety And Hazards

Soyasaponin Aa is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The future directions of Soyasaponin Aa research could involve improving the commercial properties of soyasaponin in Korean domestic soybean cultivars . Additionally, the development of molecular and biotechnological tools for the systematic optimization of metabolic fluxes to produce desired saponins in pulses could be a potential future direction .

properties

IUPAC Name

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H100O31/c1-25(68)85-33-23-84-56(50(87-27(3)70)46(33)86-26(2)69)91-45-30(71)22-83-54(44(45)79)95-52-51(80)59(4,5)19-29-28-11-12-35-61(7)15-14-36(62(8,24-67)34(61)13-16-64(35,10)63(28,9)18-17-60(29,52)6)90-58-49(42(77)41(76)47(92-58)53(81)82)94-57-48(40(75)38(73)32(21-66)89-57)93-55-43(78)39(74)37(72)31(20-65)88-55/h11,29-52,54-58,65-67,71-80H,12-24H2,1-10H3,(H,81,82)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGJRGWLUHSDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H100O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetylsoyasaponin A4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Soyasaponin Aa

CAS RN

117230-33-8
Record name Acetylsoyasaponin A4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

255 - 258 °C
Record name Acetylsoyasaponin A4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
65
Citations
WT Tsai, Y Nakamura, T Akasaka… - Journal of Food …, 2021 - Wiley Online Library
Soyasaponins are triterpenoid glycosides found in soybean. We investigated whether soyasaponin ameliorates lipid metabolism and its possible mechanisms. In C57BL/6J mice fed a …
Number of citations: 11 ift.onlinelibrary.wiley.com
YJ Yun, HG Lee, DJ Yoo, JY Yang, SY Woo… - Plant Biotechnology …, 2021 - Springer
… effects on soyasaponin Aa and … soyasaponin Aa and Ab in the two soybean extracts derived from our cultivars were observed at the same retention times as standard soyasaponin Aa …
Number of citations: 7 link.springer.com
SH Yang, EK Ahn, JA Lee, TS Shin… - Phytotherapy …, 2015 - Wiley Online Library
… Taken together, these findings indicate that soyasaponin Aa and Ab markedly inhibit adipocyte differentiation and expression of various adipogenic marker genes through the …
Number of citations: 39 onlinelibrary.wiley.com
X Yang, C Dong, G Ren - Journal of agricultural and food …, 2011 - ACS Publications
… Peaks 1−10 were soyasaponin Aa, soyasaponin Ab, soyasaponin Ae, soyasaponin Bb, soyasaponin Bb′, soyasaponin Bd, soyasaponin Be, soyasaponin αg, soyasaponin βg, and …
Number of citations: 74 pubs.acs.org
L Gu, G Tao, W Gu, RL Prior - Journal of Agricultural and Food …, 2002 - ACS Publications
… The selected ion chromatogram of soyasaponin Aa, soyasaponin Aa losing one acetyl, soyasaponin Aa losing two acetyls, and soyasaponin Aa losing three acetyls are showed in …
Number of citations: 84 pubs.acs.org
L Zhu, M Zhang, X Liu, H Liu, Y He, B Wang, T Ma - Chemical Papers, 2017 - Springer
… Four soyasaponins were isolated from soy hypocotyls and identified as soyasaponin Aa, Ab, Ba, and Bb. The protective effects of these soyasaponins against production of hydrogen …
Number of citations: 8 link.springer.com
MA Berhow, SB Kong, KE Vermillion… - Journal of agricultural …, 2006 - ACS Publications
… contain the A group soyasaponins, mostly soyasaponin aA 1 (Figure 2) and an enriched fraction containing soyasaponins aA 7 and aA 2 . Soyasaponin aA 4 was detectable but at very …
Number of citations: 120 pubs.acs.org
K Decroos, JP Vincken, GA Van Koningsveld… - Food Chemistry, 2007 - Elsevier
… Soyasaponin Ab, and its partially acetylated forms, comprised the largest part of the group A soyasaponins, whereas no soyasaponin Aa or Ae could be detected. This indicates that the …
Number of citations: 54 www.sciencedirect.com
SB Lee, KS Lee, HY Kim, DY Kim, MS Seo, SC Jeong… - Genomics, 2022 - Elsevier
… As a result, it was verified that the content of soyasaponin Aa and Ab derivatives were … The Sg-1 a allele (SyUGT73F4) catalyzes glycosylation to cause soyasaponin Aa biosynthesis, …
Number of citations: 4 www.sciencedirect.com
A Bljahhina, M Kuhtinskaja, T Kriščiunaite - Foods, 2023 - mdpi.com
… Soyasaponin Bb, soyasaponin Ba, soyasaponin Aa, and soyasaponin Ab were quantified … , soyasaponin Ba, soyasaponin Ab, and soyasaponin Aa in several measured soybean-based …
Number of citations: 6 www.mdpi.com

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